2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide
Overview
Description
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide is a significant chemical compound used in the synthesis of glycopeptides and other glycoconjugates. Its synthesis and derivatization form the basis for numerous biochemical studies and applications, particularly in the field of carbohydrate chemistry.
Synthesis Analysis
The synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide and related compounds has been detailed in various studies. For instance, Shaban and Jeanloz (1971) developed a method for synthesizing related trisaccharides useful as reference compounds and starting materials for glycopeptide synthesis (Shaban & Jeanloz, 1971). Additionally, Paul and Korytnyk (1978) improved the synthesis of a key intermediate in glycopeptide synthesis, leading to studies on its dimerization as a model for biological activity (Paul & Korytnyk, 1978).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide has been elucidated through various analytical techniques, including X-ray diffraction analysis for derivatives to understand intermolecular interactions and hydrogen bonding patterns (Analytical Sciences: X-ray Structure Analysis Online, 2006).
Chemical Reactions and Properties
Chemical reactions involving 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide often lead to the formation of complex glycoconjugates. Studies by Oguri and Ishihara (1980) and others have demonstrated the synthesis of diverse glycosides and derivatives, showcasing the compound's versatility in chemical reactions (Oguri & Ishihara, 1980).
Physical Properties Analysis
The physical properties of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide derivatives, such as solubility, melting points, and crystallinity, play a crucial role in their application and study. These properties are essential for determining the conditions under which these compounds can be synthesized, manipulated, and used in further studies.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are pivotal in the application of 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide in synthetic chemistry. Research by Kiyozumi et al. (1970) into the improved synthesis of related compounds and their derivatives provides insight into the compound's chemical behavior and potential modifications (Kiyozumi et al., 1970).
Scientific Research Applications
Synthesis of Complex Carbohydrates
This compound serves as a crucial intermediate in the synthesis of complex carbohydrates. For example, it has been utilized in the improved synthesis of 2-acetamido-1-N-(4-L-aspartyl)-2-deoxy-β-D-glucopyranosylamine, highlighting its role in the assembly of glycosidic linkages and the study of their stereochemistry based on nuclear magnetic resonance (NMR) and optical rotation dispersion (ORD) spectra (Kiyozumi et al., 1970).
Glycopeptide Synthesis
It is instrumental in glycopeptide synthesis, where its azide group acts as a precursor for the introduction of amino functionalities, thus enabling the coupling of carbohydrate moieties to peptides. This is particularly useful in the construction of glycopeptides and glycoconjugates for biological studies (Hollósi et al., 1991).
Glycosylation Reactions
The compound facilitates glycosylation reactions, which are critical for the synthesis of glycosidic bonds in carbohydrates. For instance, it has been applied in the synthesis of S-linked glucosaminyl-4-thiohex-2-enopyranosides through allylic SN2' substitution, demonstrating its versatility in forming glycosidic linkages under various reaction conditions (Kroutil et al., 2001).
Activation of Sugar Oxazolines
In the context of sugar chemistry, the azide has been used in the activation of sugar oxazolines, offering a mild and efficient approach to synthesizing β-glycosides of N-acetylglucosamine. This method is notable for its milder reaction conditions compared to traditional oxazoline activation techniques, broadening the utility of this compound in glycochemistry (Wittmann & Lennartz, 2002).
One-Pot Synthesis Applications
The compound is also highlighted in one-pot synthesis applications, significantly simplifying the production of glycosyl donors and derivatives, such as thioglycoside derivatives of N-acetyl-D-glucosamine. This demonstrates its efficiency in streamlining synthetic pathways, making it a valuable asset in carbohydrate synthesis (Pertel et al., 2018).
properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-azidooxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O8/c1-6(19)16-11-13(25-9(4)22)12(24-8(3)21)10(5-23-7(2)20)26-14(11)17-18-15/h10-14H,5H2,1-4H3,(H,16,19)/t10-,11-,12-,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCFMPMNMQZHSF-DHGKCCLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])COC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901160654 | |
Record name | β-D-Glucopyranosyl azide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901160654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide | |
CAS RN |
6205-69-2 | |
Record name | β-D-Glucopyranosyl azide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6205-69-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-D-Glucopyranosyl azide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901160654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | β-D-Glucopyranosyl azide, 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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